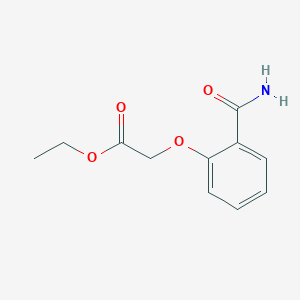
Ethyl 2-(2-carbamoylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-carbamoylphenoxy)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-aminophenol attacks the carbon atom of ethyl chloroacetate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(2-carbamoylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides.
科学研究应用
Ethyl 2-(2-carbamoylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of Ethyl 2-(2-carbamoylphenoxy)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
相似化合物的比较
Similar Compounds
- Ethyl 2-(2-aminophenoxy)acetate
- Ethyl 2-(2-hydroxyphenoxy)acetate
- Ethyl 2-(2-nitrophenoxy)acetate
Uniqueness
Ethyl 2-(2-carbamoylphenoxy)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamoyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties and applications .
生物活性
Ethyl 2-(2-carbamoylphenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H13N1O4 and a molecular weight of approximately 235.24 g/mol. The compound features a phenoxy group linked to an ethyl acetate moiety, with a carbamoyl group attached to the aromatic ring.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : It may possess antibacterial and antifungal activities.
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes related to disease processes.
The biological activity of this compound is primarily attributed to the presence of both the phenoxy and carbamoyl groups. These functional groups are believed to interact with biological targets effectively, potentially modulating pathways involved in cell proliferation and apoptosis.
Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with an IC50 value of approximately 10μM. This suggests that it could be a candidate for further development as an anticancer agent .
Antimicrobial Effects
Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. In vitro tests showed that the compound had minimum inhibitory concentrations (MICs) ranging from 50μg/mL to 100μg/mL, indicating moderate antibacterial efficacy .
Data Tables
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Anticancer Activity | 10μM | |
| Antimicrobial Activity | 50−100μg/mL |
Case Studies
- Cancer Cell Proliferation Study : In a controlled experiment, this compound was administered to MDA-MB-468 breast cancer cells. The compound significantly reduced cell viability compared to control groups, suggesting its potential as a therapeutic option in oncology .
- Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations below those typically required for conventional antibiotics .
属性
IUPAC Name |
ethyl 2-(2-carbamoylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-15-10(13)7-16-9-6-4-3-5-8(9)11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVYPFPSYGEJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














